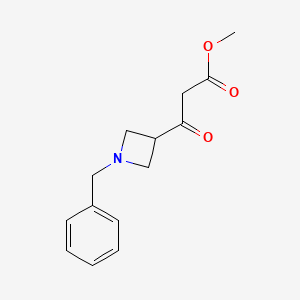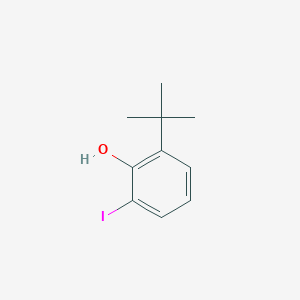
Methyl 2-cyano-3-(thiophen-3-yl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-cyano-3-(thiophen-3-yl)acrylate is an organic compound with the molecular formula C9H7NO2S. It is a derivative of cyanoacrylate, which is known for its strong adhesive properties. The compound features a thiophene ring, which is a five-membered ring containing sulfur, making it a heterocyclic compound. This structure imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-cyano-3-(thiophen-3-yl)acrylate typically involves the reaction of thiophene derivatives with cyanoacrylate esters. One common method includes the condensation of thiophene-3-carbaldehyde with cyanoacetic acid methyl ester in the presence of a base such as ammonium acetate. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
Methyl 2-cyano-3-(thiophen-3-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted acrylates depending on the nucleophile used.
科学研究应用
Methyl 2-cyano-3-(thiophen-3-yl)acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in medicinal chemistry.
作用机制
The mechanism of action of Methyl 2-cyano-3-(thiophen-3-yl)acrylate involves its interaction with various molecular targets. The cyano group can act as an electron-withdrawing group, making the compound reactive towards nucleophiles. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
- Ethyl 2-cyano-3-(thiophen-2-yl)acrylate
- Methyl 2-cyano-3-(3-methylthiophen-2-yl)acrylate
- 2-Cyano-3-(1-phenyl-3-thiophen-2-yl)acrylate
Uniqueness
Methyl 2-cyano-3-(thiophen-3-yl)acrylate is unique due to its specific substitution pattern on the thiophene ring, which can influence its reactivity and interaction with other molecules. This makes it particularly valuable in applications requiring precise molecular interactions, such as in the development of pharmaceuticals and advanced materials .
属性
分子式 |
C9H7NO2S |
|---|---|
分子量 |
193.22 g/mol |
IUPAC 名称 |
methyl (E)-2-cyano-3-thiophen-3-ylprop-2-enoate |
InChI |
InChI=1S/C9H7NO2S/c1-12-9(11)8(5-10)4-7-2-3-13-6-7/h2-4,6H,1H3/b8-4+ |
InChI 键 |
BBWRETCASAWRII-XBXARRHUSA-N |
手性 SMILES |
COC(=O)/C(=C/C1=CSC=C1)/C#N |
规范 SMILES |
COC(=O)C(=CC1=CSC=C1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





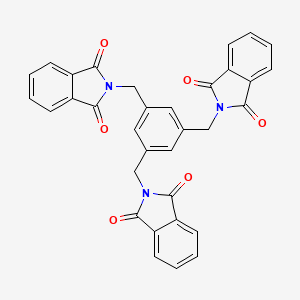
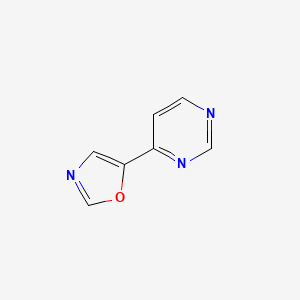
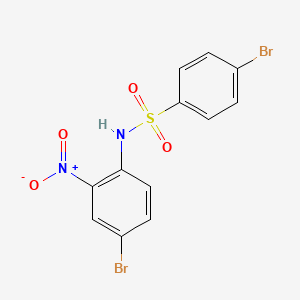
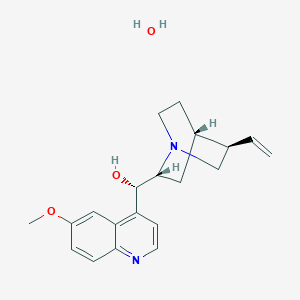
![6-Chloro-[2,3'-bipyridine]-4-carbaldehyde](/img/structure/B13133029.png)
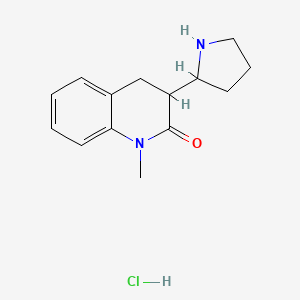
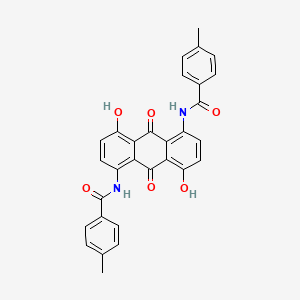
![1,4-Bis[4-(difluoromethoxy)anilino]anthracene-9,10-dione](/img/structure/B13133043.png)

